4-(Difluoromethyl)thiazole-2-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Difluoromethyl)thiazole-2-sulfonyl chloride involves several steps. One common method includes the reaction of thiazole derivatives with difluoromethylating agents under controlled conditions . Industrial production methods often utilize bulk manufacturing processes to ensure high yield and purity .
Chemical Reactions Analysis
4-(Difluoromethyl)thiazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
4-(Difluoromethyl)thiazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes and pathways.
Medicine: This compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)thiazole-2-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes and pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
4-(Difluoromethyl)thiazole-2-sulfonyl chloride can be compared with other similar compounds, such as:
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole: This compound has similar difluoromethyl and sulfonyl groups but differs in its overall structure and properties.
Difluoromethylated thiazoles: These compounds share the difluoromethyl group but may have different substituents and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile.
Properties
Molecular Formula |
C4H2ClF2NO2S2 |
---|---|
Molecular Weight |
233.6 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)4-8-2(1-11-4)3(6)7/h1,3H |
InChI Key |
AJOVZQLCEFRCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)Cl)C(F)F |
Origin of Product |
United States |
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